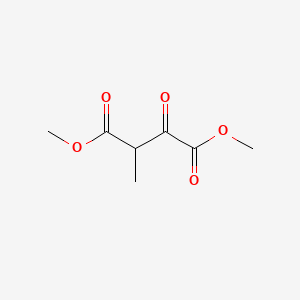
Dimethyl methyloxosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl methyloxosuccinate is an organic compound with the chemical formula C8H14O4. It is a colorless liquid with a light aroma and is soluble in many organic solvents such as ethanol, ether, and benzene . This compound is commonly used as a solvent in various industries, including coatings, inks, adhesives, and plastics .
Preparation Methods
Dimethyl methyloxosuccinate is typically prepared by the reaction of dimethyl succinate with methanol in the presence of an acidic catalyst, such as sulfuric acid or methylsulfuric acid . The reaction conditions involve maintaining a controlled temperature and ensuring proper mixing to achieve high yields. Industrial production methods often employ continuous flow reactors to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
Dimethyl methyloxosuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids under specific conditions.
Substitution: The ester groups in this compound can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl methyloxosuccinate has a wide range of applications in scientific research:
Biology: It serves as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism of action of dimethyl methyloxosuccinate involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, it acts as a substrate for ene-reductases, which catalyze the reduction of the C=C double bond to produce optically pure dimethyl 2-methylsuccinate . The molecular targets include the active sites of these enzymes, and the pathways involved are related to the reduction and oxidation processes.
Comparison with Similar Compounds
Dimethyl methyloxosuccinate can be compared with other similar compounds such as:
Dimethyl succinate: A related compound with similar solubility and volatility properties.
Diethyl methylsuccinate: Another ester with slightly different physical properties and reactivity.
Di-n-propyl methylsuccinate: A compound with longer alkyl chains, affecting its solubility and boiling point.
This compound is unique due to its specific chemical structure, which allows for selective reactions and applications in various fields.
Properties
CAS No. |
63921-06-2 |
|---|---|
Molecular Formula |
C7H10O5 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
dimethyl 2-methyl-3-oxobutanedioate |
InChI |
InChI=1S/C7H10O5/c1-4(6(9)11-2)5(8)7(10)12-3/h4H,1-3H3 |
InChI Key |
VWJXAXXLEPMWJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















